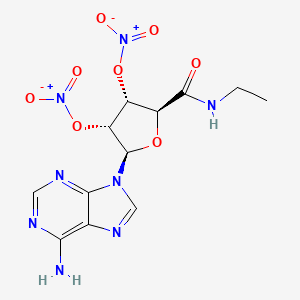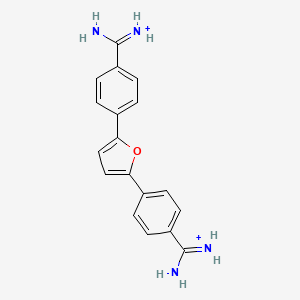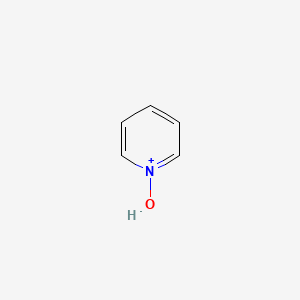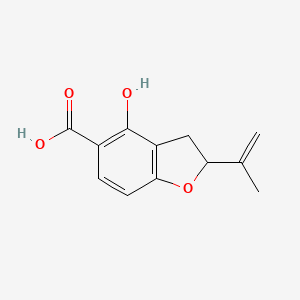
N-(cyclopentylideneamino)-4-(2,5-dimethyl-1-pyrrolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopentylideneamino)-4-(2,5-dimethyl-1-pyrrolyl)benzamide is a member of pyrroles.
Applications De Recherche Scientifique
Monoclonal Antibody Production Enhancement
A study conducted by Aki et al. (2021) identified a compound structurally similar to N-(cyclopentylideneamino)-4-(2,5-dimethyl-1-pyrrolyl)benzamide, which demonstrated the ability to increase monoclonal antibody production in recombinant Chinese hamster ovary cells. The compound showed potential in suppressing cell growth and increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate during production, thereby enhancing the overall yield and quality control of monoclonal antibodies (Aki et al., 2021).
Potential in Medicinal Chemistry
Saeed et al. (2015) reported on compounds with a similar structure being synthesized and evaluated for biological applications, particularly focusing on inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. The compounds showed potential in binding nucleotide protein targets, indicating their significance for further applications in medicinal chemistry (Saeed et al., 2015).
Implications in Solid Thermo-Responsive Materials
The study by Han et al. (2013) explored an aryl-substituted pyrrole derivative, closely related to the queried compound. It demonstrated controllable fluorescence in the solid state due to its molecular design, making it a suitable candidate for developing thermo-responsive materials for temperature monitoring devices (Han et al., 2013).
QSAR Comparative Molecular Field Analysis
A study by Parate et al. (2005) focused on a series of compounds structurally similar to this compound. This study utilized QSAR Comparative Molecular Field Analysis to understand the co-relationship between biological activity and structural descriptors of these compounds, indicating their relevance in drug development and pharmacological studies (Parate et al., 2005).
Propriétés
Formule moléculaire |
C18H21N3O |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-(cyclopentylideneamino)-4-(2,5-dimethylpyrrol-1-yl)benzamide |
InChI |
InChI=1S/C18H21N3O/c1-13-7-8-14(2)21(13)17-11-9-15(10-12-17)18(22)20-19-16-5-3-4-6-16/h7-12H,3-6H2,1-2H3,(H,20,22) |
Clé InChI |
PWNQPIYFCSGLBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=C3CCCC3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-acetamido-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2,2-dimethylpropanamide](/img/structure/B1228959.png)
![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)


![N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1228965.png)
![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)

![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)





![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1228983.png)